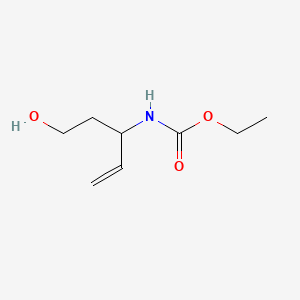
Levallorphan (Tartrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levallorphan (Tartrate) is an opioid modulator belonging to the morphinan family. It is used both as an opioid analgesic and an opioid antagonist/antidote. Levallorphan acts as an antagonist of the μ-opioid receptor and as an agonist of the κ-opioid receptor, which allows it to block the effects of stronger opioids like morphine while simultaneously producing analgesia .
準備方法
The synthesis of Levallorphan (Tartrate) involves several steps. One method starts with methoxyphenylacetic acid and 2-(cyclohexenyl)ethylamine as initial raw materials. The process includes nine reaction steps such as acylation condensation and Bischler-Napieralski ring closure . Industrial production methods typically involve similar multi-step synthetic routes, ensuring high purity and yield.
化学反応の分析
Levallorphan (Tartrate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the compound.
Reduction: It can reduce certain functional groups, altering its pharmacological properties.
科学的研究の応用
Levallorphan (Tartrate) has a wide range of scientific research applications:
Chemistry: It is used to study opioid receptor interactions and to develop new analgesic drugs.
Biology: Researchers use it to understand the biological pathways involved in pain and addiction.
Industry: It is used in the formulation of combination drugs to reduce the side effects of opioid analgesics.
作用機序
Levallorphan (Tartrate) exerts its effects by binding to opioid receptors. It acts as an antagonist at the μ-opioid receptor, blocking the effects of opioids like morphine. Simultaneously, it acts as an agonist at the κ-opioid receptor, producing analgesia. This dual action allows it to reverse opioid-induced respiratory depression while maintaining some level of pain relief .
類似化合物との比較
Levallorphan (Tartrate) is often compared with other opioid antagonists like naloxone and naltrexone. Unlike naloxone, which is a pure antagonist, Levallorphan has some agonist properties, making it unique. Similar compounds include:
Naloxone: Pure opioid antagonist used to treat overdoses.
Naltrexone: Used for opioid and alcohol dependence.
Levorphanol: An opioid analgesic with similar structural properties.
Levallorphan’s unique combination of antagonist and agonist properties makes it a valuable tool in both clinical and research settings.
特性
分子式 |
C23H31NO7 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-[(E)-prop-1-enyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,10,13,16,18,21H,3-5,8-9,11-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b10-2+;/t16-,18+,19+;1-,2-/m01/s1 |
InChIキー |
AJXDOUILIQZRTF-NBERPPBASA-N |
異性体SMILES |
C/C=C/N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC=CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)
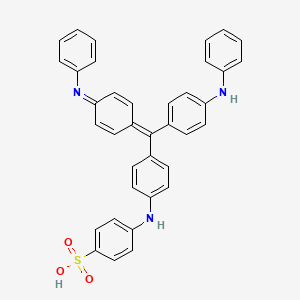
![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
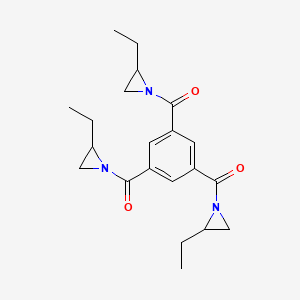
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
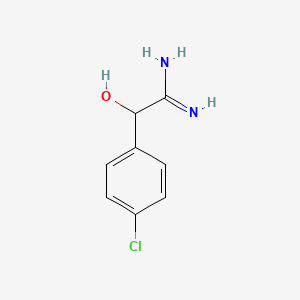
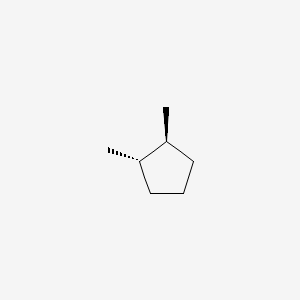
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
